N-Acetyl-2'-O-acetyl-3'-deoxyadenosine
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Overview
Description
N-Acetyl-2’-O-acetyl-3’-deoxyadenosine is a modified nucleoside derivative of adenosine It is characterized by the presence of acetyl groups at the N6 and 2’-O positions and the absence of a hydroxyl group at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2’-O-acetyl-3’-deoxyadenosine typically involves multiple steps starting from adenosine. One common method includes the protection of the 5’-hydroxyl group, followed by selective acetylation at the N6 and 2’-O positions. The 3’-hydroxyl group is then removed through a deoxygenation reaction. Key reagents used in these steps include acetic anhydride, pyridine, and reducing agents such as lithium aluminum hydride .
Industrial Production Methods
Industrial production of N-Acetyl-2’-O-acetyl-3’-deoxyadenosine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient reaction control and purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2’-O-acetyl-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the acetyl groups to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate hydroxyl groups .
Scientific Research Applications
N-Acetyl-2’-O-acetyl-3’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.
Industry: It is used in the development of diagnostic tools and biochemical assays
Mechanism of Action
The mechanism of action of N-Acetyl-2’-O-acetyl-3’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
N6-acetyl-2’-deoxyadenosine: Similar structure but lacks the 2’-O-acetyl group.
3’-O-acetyl-2’-deoxyadenosine: Similar structure but lacks the N6-acetyl group.
Cordycepin (3’-deoxyadenosine): Lacks both acetyl groups but is structurally similar .
Uniqueness
N-Acetyl-2’-O-acetyl-3’-deoxyadenosine is unique due to the presence of both N6 and 2’-O acetyl groups, which confer distinct chemical properties and biological activities. These modifications can enhance its stability and specificity in biochemical applications .
Properties
CAS No. |
189887-77-2 |
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Molecular Formula |
C14H17N5O5 |
Molecular Weight |
335.32 g/mol |
IUPAC Name |
[(2R,3R,5S)-2-(6-acetamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C14H17N5O5/c1-7(21)18-12-11-13(16-5-15-12)19(6-17-11)14-10(23-8(2)22)3-9(4-20)24-14/h5-6,9-10,14,20H,3-4H2,1-2H3,(H,15,16,18,21)/t9-,10+,14+/m0/s1 |
InChI Key |
XOSXHKUUADOPMC-IMSIIYSGSA-N |
Isomeric SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)OC(=O)C |
Canonical SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)OC(=O)C |
Origin of Product |
United States |
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